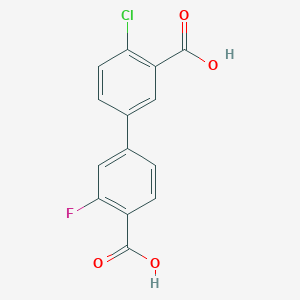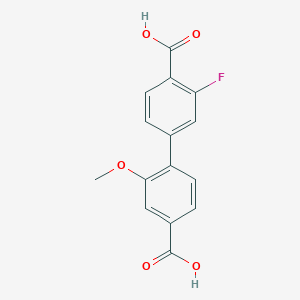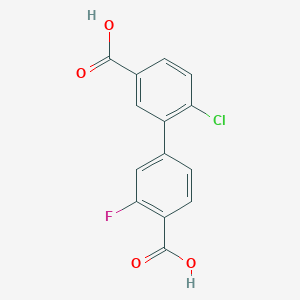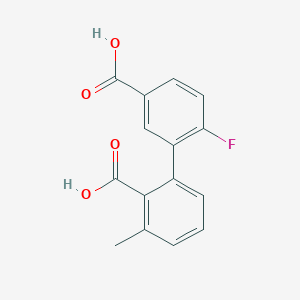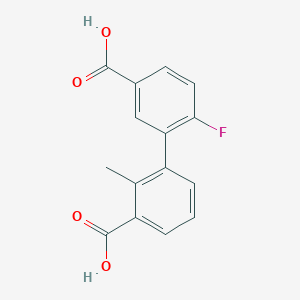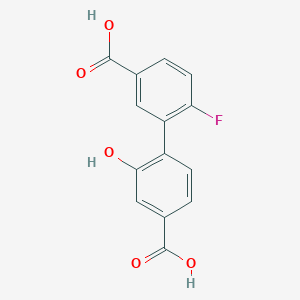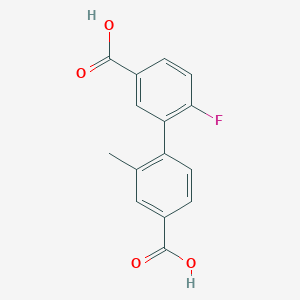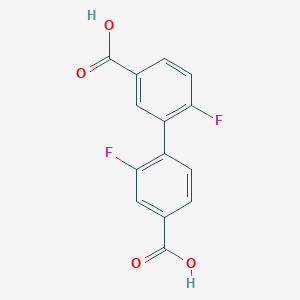
3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid: is an organic compound with the molecular formula C14H9FO4 This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as or .
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions, often using in the presence of a base like .
Coupling Reactions: Formation of the biphenyl structure through or reactions, using palladium or copper catalysts.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, forming derivatives such as .
Reduction: Reduction reactions can convert the carboxylic acid groups to or .
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in the presence of a base.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with new functional groups replacing the fluorine atoms.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Explored for its interactions with biological macromolecules .
Medicine:
- Potential applications in drug development as a scaffold for designing new pharmaceuticals.
- Studied for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials .
- Employed in the development of advanced polymers and coatings .
作用机制
The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
- 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid
- 3-(5-Carboxy-2-fluorophenyl)picolinic acid
- 5-(5-Carboxy-2-fluorophenyl)nicotinic acid
Comparison:
- Structural Differences: While these compounds share the core biphenyl structure with carboxylic acid and fluorine substituents, they differ in the position and nature of additional functional groups.
- Unique Properties: 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid is unique due to its specific arrangement of fluorine atoms and carboxylic acid groups, which can influence its reactivity and interactions with other molecules.
- Applications: Each compound may have distinct applications based on its unique structural features and chemical properties.
属性
IUPAC Name |
3-(5-carboxy-2-fluorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWTSNXEMLIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690958 |
Source


|
| Record name | 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-15-4 |
Source


|
| Record name | 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
